N-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) enzyme activity. [ [] ] LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3, a key regulator of gene expression. [ [] ] This compound has shown promising results in preclinical models of neurodevelopmental disorders, such as autism spectrum disorder (ASD), by normalizing aberrant epigenetic control of gene expression. [ [] ]
N-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide acts as a selective inhibitor of LSD1 enzyme activity. [ [] ] By inhibiting LSD1, this compound prevents the removal of methyl groups from histone H3 lysine 4. This, in turn, influences the chromatin structure and regulates gene expression. [ [] ] The precise mechanism by which this compound interacts with LSD1 to inhibit its activity requires further investigation.
N-((Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-2-carboxamide, under the name TAK-418, has demonstrated potential in preclinical models of neurodevelopmental disorders. [ [] ] In rodent models of ASD induced by maternal exposure to valproate or poly I:C, TAK-418 normalized dysregulated gene expression in the brain and improved some ASD-like behaviors. [ [] ] This suggests its potential as a therapeutic agent for neurodevelopmental disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2